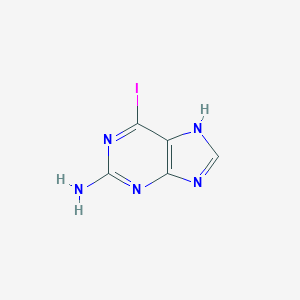

2-Amino-6-iodopurine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45154. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-iodo-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYPNVKLVHHOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422008 | |

| Record name | 2-Amino-6-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19690-23-4 | |

| Record name | 19690-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-iodopurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Purine Derivatives in Biological and Synthetic Systems

Purines are among the most ubiquitous heterocyclic compounds in nature. mdpi.com Substituted purines, such as adenine (B156593) and guanine (B1146940), are essential building blocks for the nucleic acids DNA and RNA. mdpi.comrsc.orgwikipedia.org Beyond their role in genetics, purine (B94841) derivatives are integral to numerous cellular functions. They form the core of energy currency molecules like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), participate in cellular signaling as cyclic adenosine monophosphate (cAMP), and are components of essential coenzymes like NADH and coenzyme A. mdpi.comwikipedia.orgontosight.ai

The inherent biological importance and versatile chemical structure of the purine scaffold have made its derivatives a major focus in medicinal chemistry and synthetic science. rsc.orgresearchgate.net Researchers have developed methods to modify the purine nucleus through various reactions, including halogenation, alkylation, and amination, to produce novel compounds. rsc.orgresearchgate.net These synthetic derivatives are explored for a wide range of therapeutic applications, showing potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. rsc.orgresearchgate.netrsc.orgscielo.org.mx The ability to systematically alter the purine structure allows for the fine-tuning of biological activity and the development of targeted therapies. researchgate.net

Historical Development of 2 Amino 6 Iodopurine As a Synthetic Intermediate

The emergence of 2-Amino-6-iodopurine as a key synthetic intermediate is rooted in the quest for more effective methods to create therapeutic purine (B94841) analogues. A seminal patent filed in 1959 by George H. Hitchings, Gertrude B. Elion, and Irving Goodman detailed the synthesis and utility of this compound. google.com They described a straightforward method for its preparation by reacting 2-amino-6-chloropurine (B14584) with hydriodic acid. google.com

Crucially, their work established the superior reactivity of this compound over its chloro-analogue. google.com The 2-amino-6-chloropurine was noted for being unreactive and failing to undergo many of the desired nucleophilic substitution reactions needed to produce other purine derivatives. google.com In contrast, the iodine atom in this compound proved to be a much better leaving group, making the compound a highly valuable and versatile intermediate. google.comacs.org This enhanced reactivity was particularly highlighted in the synthesis of 2-amino-6-mercaptopurine (thioguanine), an important anticancer drug. The patent described how this compound could be readily converted to thioguanine by reacting it with reagents like ammonium (B1175870) hydrosulfide (B80085) or thiourea. google.com This development provided a more efficient pathway for the synthesis of thioguanine and other 2-aminopurine (B61359) derivatives, cementing the role of this compound as a strategic intermediate in purine chemistry. google.com

| Reactant | Reaction Condition | Outcome with 2-Amino-6-chloropurine | Outcome with this compound | Source |

|---|---|---|---|---|

| Potassium thiocyanate (B1210189) in DMF | Room temperature, 3 days | No reaction observed | Forms 2-amino-6-thiocyanopurine | google.com |

| Potassium thiocyanate in DMF | Heated at 100°C, 18 hours | No reaction observed | N/A (Reacts at room temp) | google.com |

| Stannanes (Stille Coupling) | DMF, 120°C | Complex mixture formed | Good yields of 6-(imidazol-5-yl)purines | cas.cz |

| Cyclobutyl tosylate (N9-alkylation) | K₂CO₃, DMF, 110°C | Used as 6-benzyloxy derivative, giving 50% yield with poor reproducibility | Extensive degradation under these conditions; requires milder methods | acs.org |

Reactivity Profiles and Derivatization Chemistry of 2 Amino 6 Iodopurine

Reactivity at Nitrogen Centers

The derivatization of the 2-amino-6-iodopurine scaffold through alkylation and acylation is a cornerstone for the synthesis of a wide array of biologically significant molecules. The purine (B94841) ring system possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N2-amino group), which presents a significant challenge in achieving regioselective substitution. The iodine atom at the C6 position also influences the reactivity of the purine core, generally enhancing the N9-regioselectivity in alkylation reactions compared to other 6-halopurines like 6-chloropurines. acs.org

Alkylation:

The alkylation of this compound and related 6-iodopurines has been extensively studied, with a primary focus on controlling the site of alkyl group attachment, most commonly desiring substitution at the N9 position for the synthesis of nucleoside analogues.

A persistent challenge in the alkylation of 6-substituted purines is the competing reaction at the N7 and N9 positions, often yielding a mixture of isomers. acs.orgbeilstein-journals.org The choice of reaction conditions, including the base, solvent, and alkylating agent, is critical in directing the outcome. For instance, harsh conditions, such as the reaction of this compound with cyclobutyl tosylate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110 °C, have been reported to cause extensive degradation of the starting material. acs.org

To overcome these challenges, several strategies have been developed:

Phase-Transfer Catalysis: A significant improvement in N9-regioselectivity was achieved by using the tetra-n-butylammonium salt of this compound. The reaction of this salt with a cyclobutyl triflate resulted in a high yield with 93% regioselectivity for the N9 isomer. acs.org

Mitsunobu Reaction: The Mitsunobu reaction, which utilizes an alcohol as the alkylating agent in the presence of a phosphine (B1218219) and an azodicarboxylate, is another effective method for the N9-alkylation of purines. beilstein-journals.org This method often provides better yields and shorter reaction times compared to using alkyl halides with a strong base. beilstein-journals.org

Base-Mediated Alkylation: Direct alkylation using alkyl halides (e.g., 1-iodoheptane, 1-bromononane) with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is a common approach. beilstein-journals.org However, this method frequently produces a mixture of N9 and N7 isomers that requires chromatographic separation and can involve long reaction times. beilstein-journals.org

Multi-Component Reactions: An efficient three-component reaction has been developed for the alkoxyalkylation of purines. This method employs an acetal, an anhydride (B1165640) (like acetic anhydride), and a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net The reaction proceeds rapidly at room temperature and can provide high yields of N9-substituted products. researchgate.net

The following table summarizes representative alkylation reactions on 6-iodopurine (B1310063) scaffolds.

Alkylation of 6-Iodopurine Scaffolds

| Purine Substrate | Alkylating Agent | Reagents/Conditions | Product(s) | Yield/Selectivity | Reference(s) |

|---|---|---|---|---|---|

| This compound | Cyclobutyl tosylate | K₂CO₃, DMF, 110 °C | Degradation products | - | acs.org |

| Tetra-n-butylammonium salt of this compound | Cyclobutyl triflate | - | N9-alkylated product | High yield, 93% N9-regioselectivity | acs.org |

| 2,6-Dichloropurine | 1-Iodoheptane | NaH or K₂CO₃ | N9- and N7-alkylated isomers | 48-52% (N9) | beilstein-journals.org |

| 2,6-Dichloropurine | Various alcohols | DEAD, PPh₃, THF | N9-alkylated products | ~66% (N9) | beilstein-journals.org |

Acylation:

Acylation of this compound can occur at the exocyclic amino group (N2) or at the nitrogen atoms of the purine ring. The site of acylation is dependent on the reaction conditions and the acylating agent employed. Research dating back to 1968 has explored the acylation of 2-amino-6-halopurines. nih.gov

In some multi-component reactions designed for alkylation, concurrent acylation has been observed. For example, when 2-amino-6-chloropurine (B14584) was treated with an equimolar amount of acetic anhydride in a TMSOTf-catalyzed reaction with an acetal, the bis-acetylated product was isolated as the major product, indicating acetylation at the exocyclic amino group. researchgate.net A patent also describes the existence of 7-acyl-2-amino-6-iodopurine derivatives. epo.org

The following table provides examples of acylation reactions.

Acylation of 2-Amino-6-halopurine Scaffolds

| Purine Substrate | Acylating Agent | Reagents/Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| 2-Amino-6-chloropurine | Acetic anhydride | Acetal, TMSOTf | N²-acetylated product | 49% | researchgate.net |

Applications of 2 Amino 6 Iodopurine As a Versatile Building Block in Chemical Synthesis

Precursor in the Synthesis of Guanine (B1146940) Nucleoside and Nucleotide Analogues.google.combenchchem.com

2-Amino-6-iodopurine is widely recognized as a key starting material for the production of guanine nucleoside and nucleotide analogues. google.com These analogues are crucial in the development of antiviral and anticancer therapies. The reactivity of the iodine atom at the 6-position facilitates its displacement by various nucleophiles, enabling the introduction of a wide range of functional groups, ultimately leading to the desired guanine-like structures.

Synthesis of Acyclic Nucleotide Analogues.cas.cz

A significant application of this compound lies in the synthesis of acyclic nucleotide analogues, which are potent antiviral agents. cas.cz Cross-coupling reactions of 2-amino-9-{2-[(diisopropoxyphosphoryl)methoxy]ethyl}-6-iodopurine with various organometallic reagents have been extensively studied. cas.czcas.cz For instance, reactions with hetarylzinc halides and hetarylstannanes have been shown to require the more reactive this compound derivative to produce the corresponding 2-amino-6-hetarylpurines in moderate to good yields. cas.czcas.cz Similarly, a copper(I) iodide/potassium fluoride (B91410) mediated coupling with perfluoroalkylsilanes has been utilized to afford 2-amino-6-perfluoroalkylpurines. cas.czcas.cz These reactions highlight the importance of the iodo-substituent in facilitating carbon-carbon bond formation at the 6-position of the purine (B94841) ring.

Glycosylation for the Formation of Nucleoside Structures.rsc.orgtcichemicals.com

The glycosylation of this compound is a fundamental step in the synthesis of various nucleoside analogues. rsc.orgresearchgate.net For example, a convenient and scalable synthesis of 3′-fluoro hexitol (B1215160) guanosine (B1672433) nucleoside analogues has been achieved through the glycosylation of this compound with a suitable sugar derivative. researchgate.net An orthogonal and reactivity-based one-pot glycosylation strategy has also been developed, where N2-tert-butoxycarbonyl-2-amino-6-iodopurine is sequentially glycosylated to yield the desired nucleoside, which serves as a valuable intermediate for guanine nucleosides and their 6-substituted analogues. rsc.orgwindows.net

Role in the Design and Construction of Modified Nucleic Acids

The unique properties of this compound make it an invaluable building block in the design and synthesis of modified DNA and RNA strands. These modifications are instrumental in studying nucleic acid structure and function, as well as for developing novel therapeutic and diagnostic agents.

Incorporation into DNA and RNA through Strategic Derivatization.mdpi.com

This compound can be strategically derivatized and incorporated into DNA and RNA oligonucleotides. mdpi.com A common approach involves the synthesis of the corresponding phosphoramidite (B1245037) derivative, which can then be used in automated solid-phase oligonucleotide synthesis. The resulting iodine-modified oligonucleotides serve as versatile precursors for post-synthetic modifications, where the iodine atom can be substituted with a variety of functional groups through cross-coupling reactions. mdpi.com This allows for the site-specific introduction of labels, cross-linkers, or other moieties to probe nucleic acid structure and interactions.

Development of Unnatural Base Pairs for Expanded Genetic Alphabets.researchgate.net

A groundbreaking application of this compound derivatives is in the creation of unnatural base pairs (UBPs) to expand the genetic alphabet. tcichemicals.comresearchgate.net By replacing the iodo group with various substituents, novel purine analogues have been designed to pair specifically with unnatural pyrimidine (B1678525) partners. For instance, 2-amino-6-(2-thienyl)purine, synthesized from a 6-iodopurine (B1310063) nucleoside, was developed to form a specific base pair with pyridin-2-one. researchgate.netnih.gov This particular unnatural base was designed to reduce steric hindrance and improve stacking interactions within the DNA duplex compared to its predecessor, 2-amino-6-(N,N-dimethylamino)purine. researchgate.netnih.gov Another unnatural base pair involves 2-amino-6-(2-thienyl)purine (s) and imidazolin-2-one (z), which demonstrated improved incorporation selectivity during replication and transcription. nih.gov These advancements in creating novel base pairs pave the way for the development of nucleic acids with enhanced functionalities.

Intermediate in the Discovery and Synthesis of Biologically Active Compounds.cas.cz

Beyond its role in nucleoside and nucleic acid chemistry, this compound serves as a key intermediate in the synthesis of a diverse range of biologically active compounds. cas.cz Its utility stems from the ease with which the iodo group can be replaced, allowing for the construction of various substituted purine scaffolds. For example, it is a precursor in the synthesis of 6-arylpurine ribonucleosides, some of which exhibit significant cytostatic activity. capes.gov.br The palladium-catalyzed cross-coupling reactions of 2-amino-6-halopurines with organometallic reagents have been instrumental in creating libraries of 6-substituted purine derivatives for screening and lead optimization in drug discovery programs. cas.czacs.org

Contribution to Antiviral Agent Development

This compound is a key intermediate in the synthesis of several antiviral agents. chemimpex.com Its utility is exemplified in the production of lobucavir (B1674995), an antiviral agent with potent activity against herpes family viruses and hepatitis B virus. acs.orglabmix24.comacs.org The synthesis of lobucavir involves the regioselective N9-alkylation of the tetra-n-butylammonium salt of this compound. acs.orgacs.org The use of the 6-iodo derivative is advantageous over the 6-chloro analog as it often leads to enhanced N9-regioselectivity during alkylation reactions. acs.org

Furthermore, this compound serves as a precursor for acyclic nucleotide analogues. cas.cz Cross-coupling reactions of its derivatives with various organometallic reagents have been employed to synthesize 2-amino-6-substituted purines, which are subsequently tested for antiviral activity. cas.cz

Precursor for Antitumor and Immunomodulatory Purine Derivatives

The versatility of this compound extends to the development of antitumor and immunomodulatory compounds. ontosight.ai It is a valuable starting material for the synthesis of thioguanine (2-amino-6-mercaptopurine), a well-known anticancer agent. google.com This conversion can be achieved by reacting this compound with a source of hydrosulfide (B80085) ions, such as ammonium (B1175870) hydrosulfide. google.com

The purine scaffold is considered a "privileged structure" in medicinal chemistry, and derivatives of this compound are explored for their potential to inhibit kinases, which are often dysregulated in cancer. researchgate.net The ability to introduce a wide range of substituents at the 6-position allows for the fine-tuning of biological activity and selectivity. cas.cz

Synthesis of Fluorescent Probes and Biological Tools

This compound is also instrumental in the creation of fluorescent probes and other biological tools for studying cellular processes. researchgate.net The introduction of fluorophores or other reporter groups at the 6-position can be achieved through reactions such as Suzuki-Miyaura cross-coupling. nih.gov These modified purines can be incorporated into nucleic acids to study their structure, dynamics, and interactions with other molecules. researchgate.netnih.govresearchgate.net

For instance, 2-amino-6-(2-thienyl)purine, synthesized from a 6-iodopurine nucleoside, has been developed as an unnatural base that can form a specific base pair, providing a tool for expanding the genetic alphabet. nih.gov The development of fluorescent purine derivatives with high quantum yields is an active area of research, with applications in cell labeling and bio-imaging. beilstein-journals.org

Conclusion

Comprehensive Spectroscopic Analyses for Structural Confirmation

Spectroscopic methods form the cornerstone of molecular characterization, each providing unique insights into the structural framework of 2-amino-6-iodopurine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of individual atoms.

In the ¹H NMR spectrum of a derivative, 9-β-D-arabinofuranosyl-2-amino-6-methoxy-9H-purine, recorded in DMSO-d₆, a singlet at δ 7.95 ppm is attributed to the H-2 proton of the purine (B94841) ring. google.com A broad singlet at δ 6.45 ppm corresponds to the two protons of the amino group (NH₂). google.com For derivatives like 6-chloro-9-(tetrahydropyran-2-yl)purine, Heteronuclear Multiple Bond Correlation (HMBC) NMR studies are crucial for confirming the regioselectivity of substitutions, showing correlations between protons and carbons several bonds away. researchgate.netresearchgate.net For instance, correlations can be observed between the H-8 proton and the C-4 and C-5 carbons of the purine ring. researchgate.netresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For 6-halopurine 2'-deoxynucleoside derivatives, complete assignment of the ¹³C chemical shifts has been achieved with the aid of Density Functional Theory (DFT) calculations. nih.gov In the case of 6-chloropurine, the ¹³C NMR spectrum in d6-dmso shows signals at δ 129.4 (C5), 146.1 (C8), 147.7 (C6), 151.4 (C2), and 154.2 (C4). researchgate.net The presence of a chiral center in a molecule will result in distinct signals for each non-equivalent carbon atom. masterorganicchemistry.com For complex derivatives, various 2D NMR techniques like PENDANT, HMBC, and HMQC are necessary for full spectral assignment. researchgate.net

Below is a table summarizing typical NMR data for purine derivatives.

| Nucleus | Compound Type | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |

| ¹H | 9-β-D-arabinofuranosyl-2-amino-6-methoxy-9H-purine | DMSO-d₆ | 7.95 (s) | H-2 | google.com |

| ¹H | 9-β-D-arabinofuranosyl-2-amino-6-methoxy-9H-purine | DMSO-d₆ | 6.45 (br s) | NH₂ | google.com |

| ¹³C | 6-chloropurine | d6-dmso | 129.4 | C5 | researchgate.net |

| ¹³C | 6-chloropurine | d6-dmso | 146.1 | C8 | researchgate.net |

| ¹³C | 6-chloropurine | d6-dmso | 147.7 | C6 | researchgate.net |

| ¹³C | 6-chloropurine | d6-dmso | 151.4 | C2 | researchgate.net |

| ¹³C | 6-chloropurine | d6-dmso | 154.2 | C4 | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula.

The exact mass of this compound is calculated to be 260.95114 Da. nih.gov HRMS analysis of derivatives, such as N-(3-Chlorobenzyl)-2-((5-chlorothiophen-2-yl)ethynyl)-9H-purin-6-amine, shows the experimental mass closely matching the calculated mass, confirming the elemental composition. nih.gov For example, the calculated ESI-HRMS for C₁₈H₁₂N₅³²S³⁵Cl₂ ([M+H]⁺) is 400.0190, with a found value of 400.0196. nih.gov

Different ionization techniques like Electron Impact (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI) are utilized depending on the nature of the compound. researchgate.net ESI is particularly useful for analyzing polar derivatives like nucleosides. thieme-connect.com Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated and compared with experimental data to provide further structural confirmation. uni.lu

Below is a data table illustrating typical mass spectrometry data.

| Compound | Ionization | Adduct | Calculated m/z | Observed m/z | Reference |

| This compound | - | - | 260.95114 | - | nih.gov |

| N-(3-Chlorobenzyl)-2-((5-chlorothiophen-2-yl)ethynyl)-9H-purin-6-amine | ESI | [M+H]⁺ | 400.0190 | 400.0196 | nih.gov |

| 2-((5-Chlorothiophen-2-yl)ethynyl)-N-methyl-9H-purin-6-amine | ESI | [M+H]⁺ | 290.0267 | 290.0265 | nih.gov |

| 1,5-Anhydro-2,3-dideoxy-6-O-(4,4′-dimethoxytrityl)-3-fluoro-2-(N-2-isobutyrylguanin-9-yl)-d-altritol | ESI | [M+H]⁺ | 672.2834 | 672.2836 | thieme-connect.com |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

IR spectra, often run on an FTIR spectrophotometer using KBr pellets or as liquid films, can identify characteristic stretching and bending vibrations. researchgate.net For this compound, IR spectroscopy can be used to detect the N-H stretches of the amino group and the various vibrations of the purine ring system. nih.gov

Raman spectroscopy offers complementary information. nih.gov The Raman spectra of amino acids, for example, show characteristic peaks that can be used for their detection and differentiation. researchgate.net For instance, tryptophan exhibits a significant Raman peak at 754 cm⁻¹. researchgate.net Theoretical calculations using DFT can be employed to model the Raman spectra of molecules, aiding in the assignment of experimental bands. spectroscopyonline.com Studies on polyamide 6 have utilized quantum chemical calculations to assist with the assignment of bands in both low- and high-wavenumber regions of the Raman spectrum. rsc.org

FT-Raman spectroscopy has been used to characterize this compound. nih.gov The spectrum is typically acquired using a dedicated FT-Raman spectrometer. nih.gov

| Spectroscopy | Technique | Compound | Key Observations | Reference |

| IR | ATR-Neat | This compound | Confirms presence of functional groups | nih.gov |

| IR | KBr Pellet | 6-chloropurine | Shows characteristic purine ring vibrations | researchgate.net |

| Raman | FT-Raman | This compound | Provides complementary vibrational data | nih.gov |

| Raman | - | Tryptophan | Significant peak at 754 cm⁻¹ | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound, single-crystal X-ray diffraction is used to determine the molecular structures, confirming the regioselectivity of reactions and elucidating the stereochemistry. researchgate.netresearchgate.net For example, the structure of 6-chloro-2-iodopurine (B104377) and its 9-protected precursor were determined by this method. researchgate.netresearchgate.net X-ray crystallography is also essential for resolving the absolute configuration of chiral centers in complex derivatives, which is crucial for understanding their biological activity. In cases where stereochemistry is ambiguous from other analytical methods, X-ray crystallography provides the definitive answer.

Computational Chemistry for Electronic Structure and Reactivity Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for complementing experimental data and providing deeper insights into the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are widely used to predict various molecular properties, including geometries, electronic structures, and spectroscopic data. mdpi.comjocpr.com

DFT calculations have been instrumental in assigning NMR chemical shifts. By calculating the theoretical chemical shifts for different isomers or tautomers, a more accurate assignment of experimental NMR data can be achieved. nih.govacs.org The inclusion of solvation effects in these calculations significantly improves the accuracy of the predicted ¹⁵N chemical shifts for purine derivatives. nih.govresearchgate.net DFT has also been used to study the tautomerism of related heterocyclic systems, predicting the relative stability of different tautomers in various solvents. jocpr.com

Furthermore, DFT is employed to predict vibrational spectra (IR and Raman), aiding in the interpretation of experimental data. spectroscopyonline.comresearchgate.net The B3LYP functional with a 6-31G* basis set is a common choice for calculating the Raman spectra of biological molecules. spectroscopyonline.com DFT calculations can also shed light on reaction mechanisms, for example, by modeling the activation of reagents and the energetics of different reaction pathways, such as in the acetylation of 2-amino-6-chloropurine (B14584).

| Application of DFT | System Studied | Key Finding | Reference |

| NMR Chemical Shift Prediction | 6-halopurine 2'-deoxynucleosides | Aided complete ¹⁵N and ¹³C chemical shift assignments. | nih.govresearchgate.net |

| Tautomerism Study | 2-amino-6-methyl pyrimidine-4-one | Predicted the most stable tautomer in different solvents. | jocpr.com |

| Raman Spectra Calculation | Amino Acids | Modeled Raman spectra to aid in experimental band assignment. | spectroscopyonline.com |

| Reaction Mechanism | Acetylation of 2-amino-6-chloropurine | Suggested activation of anhydride (B1165640) by catalyst facilitates nucleophilic attack. |

Analysis of Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (HOMO-LUMO)

Computational chemistry provides powerful tools for understanding the electronic properties of molecules like this compound. Analysis of the Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (HOMO-LUMO) offers deep insights into the molecule's reactivity and interaction sites.

The Molecular Electrostatic Potential (MESP) is a visual representation of the charge distribution within a molecule. It is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like this compound, the MESP map would highlight the nitrogen atoms of the purine ring and the amino group as regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms and the area around the iodine atom might show positive potential, marking them as sites for nucleophilic interaction. These calculations are often performed using Density Functional Theory (DFT) methods, such as the B3LYP/6-31G(d) basis set, to generate an accurate electronic map.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. researchgate.net For purine derivatives, the HOMO is often localized on the electron-rich purine ring system, while the LUMO's location can vary depending on the substituents. In this compound, the electron-donating amino group and the electron-withdrawing iodine atom significantly influence the energies and distributions of these orbitals. The nitrogen atoms in the purine ring are known to influence reactivity and participate in resonance, which enhances the compound's electrophilic character. scbt.com The planar structure of the molecule also promotes stacking interactions, which can be influenced by these electronic properties. scbt.com

Table 1: Key Concepts in FMO Theory

| Concept | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. wikipedia.orgajchem-a.com | The energy and location of the HOMO indicate the most probable sites for oxidation and reaction with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. wikipedia.orgajchem-a.com | The energy and location of the LUMO indicate the most probable sites for reduction and reaction with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A key descriptor of molecular stability and reactivity; a smaller gap implies higher reactivity. ajchem-a.comresearchgate.net |

Mechanistic Computational Studies of Reaction Pathways

Computational studies are invaluable for elucidating the mechanisms of chemical reactions involving this compound and its derivatives. These studies can model transition states, calculate activation energies, and predict reaction outcomes, providing a level of detail that is often inaccessible through experimental methods alone.

One of the key reaction types for this compound is nucleophilic substitution, where the iodine atom at the C6 position is replaced by other functional groups. The chlorine analogue, 2-amino-6-chloropurine, is known to undergo substitution with nucleophiles like amines and thiols. Computational models can be used to compare the reactivity of the iodo- and chloro-derivatives, explaining differences in reaction rates and conditions. For example, hydriodic acid can be used to replace a chloro group with an iodo group, a reaction that can be modeled to understand its efficiency.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are also commonly employed to modify the purine scaffold. For instance, (purin-6-yl)alanines have been synthesized through palladium-catalyzed coupling of 6-iodopurines with protected iodozincalanines. acs.org Mechanistic computational studies can illuminate the catalytic cycle of these reactions, detailing the roles of the ligand, the oxidation state of the palladium catalyst, and the nature of the intermediates.

Furthermore, computational methods can investigate unexpected side reactions. In the N-glycosylation of a related 7-deaza-7-iodopurine, computational analysis could help explain the formation of a major by-product where the solvent participated as a nucleophile, a finding that prompted a revision of the reaction conditions. frontiersin.org Such studies are crucial for optimizing synthetic routes and minimizing the formation of unwanted products.

Computer-Aided Structure Elucidation (CASE) Methodologies

Computer-Aided Structure Elucidation (CASE) represents a powerful intersection of analytical chemistry and computer science, designed to determine the chemical structure of unknown compounds based on spectroscopic data. mdpi.com For complex molecules like derivatives of this compound, CASE systems can be indispensable for verifying structures and preventing misassignments. rsc.org

The primary input for CASE systems is a comprehensive set of spectroscopic data, most importantly 1D and 2D Nuclear Magnetic Resonance (NMR) spectra, along with the molecular formula, which is typically determined by high-resolution mass spectrometry (HRMS). mdpi.com

Table 2: Common Inputs for CASE Systems

| Data Type | Information Provided |

|---|---|

| Molecular Formula (HRMS) | Provides the exact elemental composition of the molecule. mdpi.com |

| ¹H NMR | Shows the number and environment of hydrogen atoms. |

| ¹³C NMR | Shows the number and environment of carbon atoms. researchgate.net |

| 2D COSY | Identifies proton-proton (H-H) spin coupling correlations. researchgate.net |

| 2D HSQC/HMQC | Correlates directly bonded carbon and proton atoms (¹J-coupling). researchgate.net |

| 2D HMBC | Shows long-range correlations between protons and carbons (typically 2-3 bonds, ²J/³J-coupling), which is crucial for connecting molecular fragments. researchgate.netresearchgate.net |

A CASE program, such as ACD/Structure Elucidator, processes this data by generating all possible molecular structures that are consistent with the provided spectroscopic information. mdpi.com It then ranks the candidate structures based on how well they match the predicted spectra for each isomer. The system can identify subtle features in the NMR data, such as long-range couplings, which are critical for confirming the correct connectivity of the molecular skeleton. researchgate.net

CASE methodologies are particularly valuable for purine chemistry, where the potential for isomerism is high (e.g., substitution at different nitrogen atoms). The systems can help overcome challenges in structure generation for molecules with specific features, such as symmetry. mdpi.com By systematically analyzing all possibilities, CASE can prevent erroneous structure assignments and has been used to revise the structures of numerous natural products that were initially published incorrectly. rsc.org For novel derivatives of this compound synthesized via multi-step reactions, CASE provides a robust method to unambiguously confirm the final structure.

Emerging Research Avenues and Future Perspectives for 2 Amino 6 Iodopurine Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The carbon-iodine bond at the C6 position of 2-amino-6-iodopurine is highly susceptible to transition-metal-catalyzed cross-coupling reactions, making it an ideal substrate for generating molecular diversity. While palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling with arylboronic acids, are well-established for creating 6-arylpurine derivatives, emerging research focuses on developing more efficient, selective, and environmentally benign catalytic systems. chem-soc.si

Recent advancements include the exploration of iron-catalyzed cross-coupling reactions. These systems offer a less toxic and more cost-effective alternative to traditional palladium catalysts. For instance, iron-catalyzed couplings with alkylmagnesium halides have been shown to be effective for introducing alkyl substituents onto the purine (B94841) core. avcr.czacs.org Another innovative approach involves a cooperative catalytic system using both iron and iodine for the aminoalkylation of other heterocyclic compounds, a methodology that could potentially be adapted for purine functionalization. rsc.org

Furthermore, new methodologies for perfluoroalkylation have been developed using a modified Hiyama reaction, where 6-iodopurines react with perfluoroalkylsilanes in the presence of copper(I) iodide (CuI) and a fluoride (B91410) source like potassium fluoride (KF). avcr.cz The development of such novel catalytic systems is crucial for synthesizing purine analogs with unique electronic properties and for overcoming the limitations of existing methods, thereby enhancing both reactivity and regioselectivity in the synthesis of complex purine derivatives. avcr.cz

| Catalytic System | Reactants | Product Type | Reference |

| Palladium-catalyzed Suzuki-Miyaura | This compound + Arylboronic acid | 6-Arylpurines | chem-soc.si |

| Iron-catalyzed Cross-Coupling | This compound + Alkylmagnesium halide | 6-Alkylpurines | avcr.czacs.org |

| Copper-catalyzed Hiyama Coupling | This compound + Perfluoroalkylsilane | 6-(Perfluoroalkyl)purines | avcr.cz |

Development of Next-Generation Biologically Active Purine Analogs

The structural modification of the purine scaffold has led to the discovery of thousands of biologically active compounds, including many clinically significant antiviral and cytostatic drugs. avcr.cz this compound serves as a key precursor in the synthesis of these next-generation therapeutic agents. For example, it is used as a reagent in the synthesis of Lobucavir (B1674995), a potent antiviral agent. chemicalbook.com

Cross-coupling reactions starting from this compound and its nucleoside derivatives have yielded several novel classes of compounds with significant biological activity. Research has shown that 6-aryl, 6-hydroxymethyl, and 6-(trifluoromethyl)purine ribonucleosides exhibit strong cytostatic activity, while 6-hetarylpurine ribonucleosides have demonstrated high efficacy against the Hepatitis C virus (HCV). avcr.cz

Beyond traditional therapeutic targets, this compound is being used to design unnatural base pairs for applications in synthetic biology. For instance, it can be converted to derivatives like 2-amino-6-(2-thienyl)purine, which is designed to specifically pair with an unnatural pyridin-2-one base within a DNA duplex. nih.gov This research opens up new possibilities for expanding the genetic alphabet and creating novel biological systems. The continued development of purine analogs derived from this compound is a cornerstone of medicinal chemistry, aiming to diversify the chemical space and uncover new molecules with therapeutic potential. chemrxiv.org

| Derivative Class | Starting Material | Biological Activity | Reference |

| 6-Arylpurine Ribonucleosides | 6-Iodopurine (B1310063) Ribonucleoside | Cytostatic | avcr.cz |

| 6-Hetarylpurine Ribonucleosides | 6-Iodopurine Ribonucleoside | Anti-HCV | avcr.cz |

| 2-Amino-6-(2-thienyl)purine | 6-Iodopurine Nucleoside | Unnatural Base Pair Component | nih.gov |

| Lobucavir | This compound | Antiviral | chemicalbook.com |

Integration into Advanced Materials Science Research

The unique properties of purine derivatives extend beyond biology into the realm of materials science. Chemically modified nucleosides are considered essential building blocks in the burgeoning field of RNA nanotechnology. researchgate.net This discipline focuses on the self-assembly of RNA molecules into well-defined, nanometer-scale architectures for various applications. The ability to functionalize the purine ring via the C6-iodo group allows for the introduction of new functionalities, which can be used to control the structure, stability, and properties of these nanomaterials. researchgate.net

The planar structure of the purine ring promotes stacking interactions, which are fundamental to the assembly and stability of nucleic acid-based materials. scbt.com By modifying the purine core of this compound, researchers can tune these interactions to direct the formation of specific nanostructures. Furthermore, the potential availability of this compound in high-purity, submicron, and nanopowder forms suggests its utility as a component in the development of advanced materials where precise molecular arrangement is key. americanelements.com The integration of these tailored purine derivatives could lead to novel materials for use in electronics, biosensing, and drug delivery systems.

Application in High-Throughput Synthesis and Combinatorial Chemistry for Drug Discovery Platforms

The search for new drugs has been revolutionized by combinatorial chemistry, a strategy that enables the rapid, parallel synthesis of large libraries of diverse compounds. fortunepublish.com this compound is an ideal scaffold for such approaches due to its amenability to a wide range of chemical transformations. Methodologies have been developed that are specifically applicable to the high-throughput synthesis of chemical libraries based on the purine framework. researchgate.net

Solid-phase synthesis, a core technique in combinatorial chemistry, is well-suited for reactions involving this compound. fortunepublish.com By attaching the purine to a solid support, multiple reaction steps and purifications can be automated, significantly accelerating the generation of a multitude of derivatives. For example, a synthetic route might involve attaching a purine precursor to a resin, followed by sequential cross-coupling reactions at the C6 position and other modifications at different sites on the purine ring. This approach has been noted in the context of combinatorial synthesis of 2,9-substituted purines. epo.org The resulting libraries of compounds can then be screened en masse for biological activity, dramatically increasing the efficiency of identifying promising new drug candidates.

Q & A

Q. How can computational modeling predict the biological activity of this compound analogs?

- Answer : Use molecular docking (AutoDock Vina) to simulate binding affinities to target enzymes (e.g., purine nucleoside phosphorylase). Combine with QSAR models to correlate electronic parameters (HOMO/LUMO energies) with observed IC₅₀ values .

Methodological Notes

- Data Interpretation : For conflicting results (e.g., solubility or reactivity), cross-validate findings using orthogonal techniques (e.g., NMR vs. XRD) and report experimental conditions in detail .

- Experimental Design : Incorporate negative controls (e.g., iodine-free analogs) and replicate trials (n ≥ 3) to ensure reproducibility, especially given the compound’s sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。